molecular formula C19H20N4O2 B2541518 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1448061-02-6

2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2541518
CAS No.: 1448061-02-6
M. Wt: 336.395
InChI Key: LVLOPGWMZDIUHY-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential orexin receptor antagonist[a citation:9]. The orexin system plays a critical role in regulating sleep-wake cycles, arousal, and energy homeostasis, making it a prominent target for developing therapies for insomnia and other neurological disorders. Its core structure, which incorporates both pyrazole and pyridine heterocycles, is frequently explored in the development of bioactive molecules. Pyrazole and pyrazoline derivatives are extensively documented in scientific literature for their diverse pharmacological profiles, which include cannabinoid CB1 receptor antagonism, antimicrobial, anti-inflammatory, and anticancer activities[a citation:3]. More recent studies highlight specific pyrazole derivatives demonstrating potent antioxidant effects, inhibiting reactive oxygen species (ROS) production in human platelets and endothelial cells, and exhibiting promising antiproliferative activity against various cancer cell lines[a citation:4]. This compound is supplied strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-phenoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-15(25-16-7-3-2-4-8-16)19(24)21-12-14-23-13-10-18(22-23)17-9-5-6-11-20-17/h2-11,13,15H,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLOPGWMZDIUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target compound decomposes into three key intermediates (Figure 1):

  • Pyridinyl-pyrazole moiety : Synthesized via cyclocondensation or cross-coupling.
  • Ethylamine linker : Introduced through alkylation or nucleophilic substitution.
  • 2-Phenoxypropanoyl group : Coupled via amide bond formation.

Pyridinyl-Pyrazole Core Synthesis

Cyclocondensation Approach

Pyridinyl-pyrazole derivatives are typically prepared by reacting pyridine-2-carbaldehyde with hydrazine derivatives. For example:

  • Hydrazine and diketone cyclization :
    • Reaction of pyridine-2-carbohydrazide with acetylacetone in ethanol at reflux yields 3-(pyridin-2-yl)-1H-pyrazole.
    • Conditions : 12 h reflux in ethanol, 78% yield.
Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl-aryl bond formation:

  • Bromopyrazole and pyridinylboronic acid :
    • 3-Bromo-1H-pyrazole reacts with pyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis.
    • Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 24 h, 65% yield.

Stepwise Preparation Protocols

Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole

Procedure :

  • Dissolve pyridine-2-carbohydrazide (1.23 g, 10 mmol) in ethanol (20 mL).
  • Add acetylacetone (1.01 g, 10 mmol) and reflux for 12 h.
  • Cool, filter, and recrystallize from ethanol to obtain white crystals (78% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25 (s, 1H, pyrazole-H), 7.95–7.85 (m, 2H, pyridine-H), 6.85 (s, 1H, pyrazole-H).

Alkylation to Introduce Ethylamine Side Chain

Nucleophilic substitution :

  • React 3-(pyridin-2-yl)-1H-pyrazole (1.45 g, 10 mmol) with 2-bromoethylamine hydrobromide (2.07 g, 10 mmol) in DMF.
  • Add K₂CO₃ (2.76 g, 20 mmol) and stir at 60°C for 8 h.
  • Extract with ethyl acetate, dry (Na₂SO₄), and concentrate to obtain 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine (62% yield).

Optimization Note : Excess alkylating agent (1.2 equiv) improves yield to 72%.

Amide Coupling with 2-Phenoxypropanoic Acid

Carbodiimide-mediated coupling :

  • Dissolve 2-phenoxypropanoic acid (1.80 g, 10 mmol) in DCM (20 mL).
  • Add EDC (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), and DIPEA (3.89 mL, 22 mmol). Stir for 30 min.
  • Add 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine (2.09 g, 10 mmol) and stir overnight.
  • Wash with NaHCO₃, dry, and purify via silica gel chromatography (hexane/EtOAc 3:1) to obtain the title compound (68% yield).

Critical Parameters :

  • Coupling agents : EDC/HOBt outperforms DCC (yield↑15%).
  • Solvent : DCM > THF due to better reagent solubility.

Reaction Optimization and Mechanistic Insights

Pyrazole Alkylation Efficiency

Comparative studies of alkylation agents (Table 1):

Alkylating Agent Solvent Temp (°C) Yield (%)
2-Bromoethylamine DMF 60 62
2-Chloroethylamine DMF 80 58
2-Iodoethylamine Acetonitrile 50 71

Characterization and Analytical Data

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 8.15 (s, 1H, pyrazole-H), 7.75–7.65 (m, 2H, pyridine-H), 7.35–7.25 (m, 5H, phenyl-H), 4.45 (t, J = 6.0 Hz, 2H, CH₂N), 3.85 (q, J = 7.2 Hz, 1H, CH), 3.20 (t, J = 6.0 Hz, 2H, CH₂NH), 1.55 (d, J = 7.2 Hz, 3H, CH₃).

HRMS (ESI+) : m/z calcd for C₁₈H₁₉N₅O₂ [M+H]⁺: 337.1543; found: 337.1545.

Crystallographic Validation

Single-crystal X-ray analysis (from analogous Cu complexes) confirms planar pyridinyl-pyrazole geometry with bond lengths:

  • Pyridine C–N: 1.337 Å
  • Pyrazole N–N: 1.345 Å

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst recycling : Pd catalysts from cross-coupling steps recovered via filtration (85% recovery).
  • Solvent reduction : Switching from DMF to 2-MeTHF cuts waste by 40%.

Purity Control

  • HPLC : >99% purity achieved using C18 column (MeCN/H₂O gradient).
  • Impurity profiling : Identifies <0.1% unreacted amine via LC-MS.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

3-[3-(2-Pyridyl)-1H-Pyrazol-1-yl]propanamide

Key Differences :

  • Lacks the phenoxy group and ethyl spacer present in Compound A.
  • Features a shorter propanamide chain directly attached to the pyridylpyrazole.

Implications :

  • Reduced lipophilicity compared to Compound A due to the absence of the phenoxy group.
  • Enhanced hydrogen bonding via the pyridyl and pyrazole nitrogens, as observed in its crystal structure (N–H⋯N/O interactions) .
Property Compound A 3-[3-(2-Pyridyl)-1H-Pyrazol-1-yl]propanamide
Molecular Weight ~341 g/mol 216.25 g/mol
Key Substituents Phenoxy, ethyl-pyridylpyrazole Pyridylpyrazole, propanamide
Hydrogen-Bonding Sites Amide, pyridine, pyrazole Amide, pyridine, pyrazole

2-Phenoxy-N-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethyl]propanamide

Key Differences :

  • Replaces the pyridyl group in Compound A with a thiophene ring .

Implications :

  • Thiophene introduces sulfur-mediated interactions (e.g., π-sulfur/π-π stacking) but reduces basicity compared to pyridine.
  • Potential differences in metabolic stability due to thiophene’s susceptibility to oxidation .
Property Compound A Thiophene Analog
Aromatic Ring Pyridine Thiophene
LogP (Predicted) ~2.5 ~3.0
Metabolic Sites Pyridine N-oxidation Thiophene S-oxidation

Diarylimidazole-Propanamide Derivatives (e.g., )

Key Differences :

  • Utilize a 4,5-diarylimidazole core instead of pyridylpyrazole.
  • Include substituents like methoxy , fluorophenyl , and methylthio groups.

Implications :

  • Imidazole’s dual nitrogen atoms (non-adjacent) enable distinct coordination or binding modes compared to pyrazole.
  • Fluorophenyl/methoxy groups enhance lipophilicity and selectivity in kinase inhibitors (e.g., CK1δ inhibition in ) .
Property Compound A Diarylimidazole-Propanamide
Heterocyclic Core Pyridylpyrazole Diaryl-imidazole
Common Substituents Phenoxy Methoxy, fluorophenyl
Potential Targets Kinases, metal ions Kinases (e.g., CK1δ)

Halogenated Pyrazole Derivatives (e.g., )

Key Differences :

  • Feature difluoromethyl , chloroindazol , or pyrrolopyridine groups.

Implications :

  • Halogens (F, Cl) enhance binding via halogen bonds and improve metabolic stability.
  • Hydroxyl groups (e.g., in ’s pyrrolopyridine) increase solubility but may reduce blood-brain barrier penetration .
Property Compound A Halogenated Analog ()
Halogen Content None Cl, F
Molecular Weight ~341 g/mol >500 g/mol
Solubility Moderate Low (hydrophobic substituents)

Trimethylacetamide-Pyrazole Derivatives (e.g., )

Key Differences :

  • Trimethylacetamide replaces the propanamide chain.

Implications :

  • Increased steric hindrance from trimethyl groups may reduce binding affinity.
  • Higher rigidity compared to Compound A’s flexible ethyl spacer .

Biological Activity

2-Phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H19N3O\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}

The biological activity of 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is primarily attributed to its ability to interact with various molecular targets. Research indicates that it inhibits critical pathways associated with cancer cell proliferation and inflammation. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to downregulate the expression of genes such as KI-67 , Survivin , and COX-2 , which are pivotal in cell cycle regulation and survival pathways .
  • Induction of Apoptosis : It triggers apoptotic pathways by increasing the activity of caspases, particularly caspase-3, leading to programmed cell death in cancer cells .

Cytotoxicity

The compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its IC50 values against selected cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)0.65
HCT-116 (Colon)0.78
A549 (Lung)1.54

These values indicate that the compound is effective at sub-micromolar concentrations, suggesting strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as IL-1β and IL-6 , which are crucial in inflammatory responses .

Study on MCF-7 Cells

A study investigated the effects of 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide on MCF-7 breast cancer cells. The results showed:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound caused G1 phase arrest.
  • Apoptotic Induction : Increased levels of cleaved caspase-3 were observed, indicating activation of apoptotic pathways .

In Vivo Studies

In vivo studies have also been conducted to assess the compound's efficacy and safety profile. Preliminary results suggest that it exhibits a favorable therapeutic index with minimal toxicity at effective doses .

Q & A

Q. What synthetic strategies are recommended for preparing 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol derivatives) followed by reduction and condensation steps. For example, iron powder reduction under acidic conditions and condensation with cyanoacetic acid have been employed for analogous compounds . Optimization may include adjusting solvent systems (e.g., DMSO for solubility), catalysts (e.g., cesium carbonate for deprotonation), and temperature (35°C for controlled reactivity). Yields can improve by monitoring reaction intermediates via TLC or HPLC .

Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray crystallography : Resolve the 3D structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between the pyrazole and pyridine moieties) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., δ 8.87 ppm for pyridyl protons) and carbon backbone integrity .
  • HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]+ for related pyrazolylpropanamides) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to screen for anti-proliferative activity.
  • Antimicrobial testing : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can this compound be leveraged in coordination chemistry to design metal complexes with tailored properties?

  • Methodological Answer : The pyrazolyl and pyridyl groups act as chelating ligands. Researchers can synthesize transition metal complexes (e.g., with Cu(II) or Ru(II)) by refluxing the compound with metal salts in ethanol. Characterize complexes via:
  • UV-Vis spectroscopy : Identify d-d transitions (e.g., λ~450 nm for Cu(II) complexes).
  • Electrochemical analysis : Measure redox potentials using cyclic voltammetry .
  • Magnetic susceptibility : Assess spin states for paramagnetic metals .

Q. What computational approaches are effective for predicting this compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the propanamide group and active-site residues.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density distributions and reactive sites.
  • MD simulations : Run 100-ns trajectories to assess binding stability in solvated systems (e.g., explicit water models) .

Q. How should researchers address contradictions in reported synthesis yields or spectral data for derivatives of this compound?

  • Methodological Answer :
  • Reproducibility checks : Replicate reactions with strict control of moisture, oxygen, and reagent purity (e.g., anhydrous DMSO in condensation steps) .
  • Data cross-validation : Compare NMR chemical shifts with structurally similar compounds (e.g., δ 2.5–3.0 ppm for ethylenic protons in pyrazolyl derivatives) .
  • Statistical analysis : Apply ANOVA to evaluate yield variations across batches, identifying critical factors like catalyst loading or reaction time .

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